ethyl 4-({(2Z)-6-[(2,4-dimethylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate
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Overview
Description
Ethyl 4-({(2Z)-6-[(2,4-dimethylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a thiazinan ring, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({(2Z)-6-[(2,4-dimethylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate typically involves multiple steps, including the formation of the thiazinan ring and the subsequent attachment of the benzoate ester and carbamoyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({(2Z)-6-[(2,4-dimethylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 4-({(2Z)-6-[(2,4-dimethylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 4-({(2Z)-6-[(2,4-dimethylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic benefits. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and signaling molecules .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: This compound shares the dimethylphenyl group but lacks the thiazinan ring and benzoate ester.
Ethyl 4-dimethylaminobenzoate: Similar in having a benzoate ester but differs in the functional groups attached to the aromatic ring.
Uniqueness
Ethyl 4-({(2Z)-6-[(2,4-dimethylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C23H25N3O4S |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
ethyl 4-[[6-[(2,4-dimethylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H25N3O4S/c1-5-30-22(29)16-7-9-17(10-8-16)24-23-26(4)20(27)13-19(31-23)21(28)25-18-11-6-14(2)12-15(18)3/h6-12,19H,5,13H2,1-4H3,(H,25,28) |
InChI Key |
ICARRPUHORFNIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=C(C=C(C=C3)C)C)C |
Origin of Product |
United States |
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